Methyl 3-phenylhex-5-enoate
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Overview
Description
Methyl 3-phenylhex-5-enoate is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction of 3-phenylhex-5-enoic acid with methanol. This compound is of interest due to its unique structure, which includes a phenyl group and an unsaturated hexenoate chain, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylhex-5-enoate can be synthesized through a multi-step reaction process. One common method involves the following steps:
Step 1: The reaction of 3-phenylhex-5-enoic acid with methanol in the presence of a strong acid catalyst, such as concentrated hydrochloric acid, to form the ester.
Step 2: Purification of the product through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-phenylhex-5-enoic acid or 3-phenylhexan-5-one.
Reduction: Formation of 3-phenylhex-5-en-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 3-phenylhex-5-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-phenylhex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activities .
Comparison with Similar Compounds
Methyl 5-methyl-3-phenylhex-5-enoate: Similar structure with an additional methyl group on the hexenoate chain.
Methyl 3-phenylpent-4-enoate: Similar structure with a shorter carbon chain.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 3-phenylhex-5-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-7-12(10-13(14)15-2)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7,10H2,2H3 |
InChI Key |
ZTUSURPTKYLNGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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